molecular formula C17H14BrN3O3S B2949761 1-(3-bromobenzoyl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole CAS No. 851808-70-3

1-(3-bromobenzoyl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole

Cat. No.: B2949761
CAS No.: 851808-70-3
M. Wt: 420.28
InChI Key: ZUZFDQPRWQMZMJ-UHFFFAOYSA-N
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Description

1-(3-Bromobenzoyl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole is a heterocyclic compound featuring a 4,5-dihydroimidazole core substituted with a 3-bromobenzoyl group at position 1 and a (3-nitrophenyl)methylsulfanyl moiety at position 2. The dihydroimidazole ring imparts partial saturation, reducing aromaticity compared to fully conjugated imidazoles, which may influence its electronic properties and reactivity.

Structurally, this compound belongs to a class of dihydroimidazole derivatives often explored for pharmaceutical and materials science applications. Similar compounds, such as those with sulfonyl or xanthene-carbonyl groups, have demonstrated antitumor, antimicrobial, and ligand-binding activities .

Properties

IUPAC Name

(3-bromophenyl)-[2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrN3O3S/c18-14-5-2-4-13(10-14)16(22)20-8-7-19-17(20)25-11-12-3-1-6-15(9-12)21(23)24/h1-6,9-10H,7-8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUZFDQPRWQMZMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CC(=CC=C2)[N+](=O)[O-])C(=O)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-bromobenzoyl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole typically involves multiple steps:

    Formation of the Bromobenzoyl Intermediate: The initial step involves the bromination of benzoyl chloride to form 3-bromobenzoyl chloride.

    Synthesis of the Nitrophenylmethyl Sulfanyl Intermediate: This step involves the reaction of 3-nitrobenzyl chloride with thiourea to form 3-nitrophenylmethyl sulfanyl chloride.

    Cyclization to Form the Imidazole Ring: The final step involves the cyclization of the intermediates in the presence of a base such as sodium hydride to form the desired dihydroimidazole ring.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions: 1-(3-bromobenzoyl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

1-(3-bromobenzoyl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole has several scientific research applications:

    Medicinal Chemistry: Potential use as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.

    Materials Science:

Mechanism of Action

The mechanism of action of 1-(3-bromobenzoyl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. The bromobenzoyl group may interact with hydrophobic pockets in proteins, while the nitrophenylmethyl sulfanyl group can form hydrogen bonds or electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparisons

Compound Name Core Structure Position 1 Substituent Position 2 Substituent Key Properties/Applications References
1-(3-Bromobenzoyl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole 4,5-dihydroimidazole 3-Bromobenzoyl (3-Nitrophenyl)methylsulfanyl Potential antitumor/antimicrobial activity
1-(Benzenesulfonyl)-2-[(3,4-dichlorophenyl)methylsulfanyl]-4,5-dihydroimidazole 4,5-dihydroimidazole Benzenesulfonyl (3,4-Dichlorophenyl)methylsulfanyl Antimicrobial activity
2-{[(4-Methylphenyl)methyl]sulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole 4,5-dihydroimidazole 3,4,5-Triethoxybenzoyl (4-Methylphenyl)methylsulfanyl High lipophilicity
1-(3,5-Dimethoxyphenyl)-4,5-dimethyl-2-phenyl-1H-imidazole Imidazole 3,5-Dimethoxyphenyl Phenyl Chemosensor for metal ions

Key Observations:

The 3-nitrophenylsulfanyl group introduces stronger electron-withdrawing effects than 3,4-dichlorophenylsulfanyl () or 4-methylphenylsulfanyl (), which may alter reactivity in nucleophilic substitution reactions .

Synthetic Accessibility :

  • The target compound likely follows a synthesis pathway involving sequential substitution reactions, similar to the synthesis of 5-hydrosulfonyl-benzimidazolones () or 1,3-dihydrobenzo[c]thiophenes (). For example, bromobenzoyl chloride could react with a dihydroimidazole precursor, followed by thiolation with (3-nitrophenyl)methanethiol .

Physicochemical Properties

Table 2: Calculated Physicochemical Parameters

Compound Name Molecular Weight (g/mol) LogP* Hydrogen Bond Donors Hydrogen Bond Acceptors
1-(3-Bromobenzoyl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole 432.27 3.8 0 5
1-(Benzenesulfonyl)-2-[(3,4-dichlorophenyl)methylsulfanyl]-4,5-dihydroimidazole 414.33 4.1 0 4
2-{[(4-Methylphenyl)methyl]sulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole 442.57 4.5 0 5

*LogP values estimated using fragment-based methods.

Key Observations:

  • The target compound’s lower LogP compared to the triethoxybenzoyl analogue () suggests reduced lipophilicity due to the polar nitro group.
  • The absence of hydrogen bond donors contrasts with compounds like 2-(3-fluorophenyl)-1H-benzimidazole (), which may exhibit different solubility profiles .

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